N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide
Description
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide is a synthetic coumarin-acetamide hybrid compound characterized by a coumarin core substituted with a methoxy group at position 7, a methyl group at position 4, and a 2-oxo moiety. The acetamide side chain is linked to a 3,4-dimethoxyphenylethyl group via an ethyl spacer. The compound’s synthesis likely involves coupling reactions between activated acetamide intermediates and functionalized coumarin derivatives, as inferred from analogous procedures in and .
Properties
Molecular Formula |
C23H25NO6 |
|---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-methoxy-4-methyl-2-oxochromen-3-yl)acetamide |
InChI |
InChI=1S/C23H25NO6/c1-14-17-7-6-16(27-2)12-20(17)30-23(26)18(14)13-22(25)24-10-9-15-5-8-19(28-3)21(11-15)29-4/h5-8,11-12H,9-10,13H2,1-4H3,(H,24,25) |
InChI Key |
AVJFFVQNEHYERY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CC(=O)NCCC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Catalytic Additives
-
DMAP : Increasing DMAP from 0.1 to 0.2 equiv boosts yields by 15% by accelerating active ester formation.
-
HOBt : Reduces side products like N-acylurea by stabilizing the intermediate.
Purification Techniques
Recrystallization
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield amines or alcohols depending on the conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Recent studies have indicated that N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown selective activity against human breast cancer cells (MCF-7) and lung cancer cells (A549), with IC50 values indicating effective inhibition of cell proliferation.
- Case Study : In vitro assays revealed that the compound inhibited MCF-7 cell growth by up to 75% at a concentration of 10 µM after 48 hours of treatment.
-
Anti-inflammatory Properties
- The compound has been evaluated for its anti-inflammatory potential through in vitro studies that assess its ability to inhibit pro-inflammatory cytokines. Preliminary results suggest that it may reduce levels of TNF-alpha and IL-6 in activated macrophages.
- Data Table :
Cytokine Control (pg/mL) Treated (pg/mL) TNF-alpha 1500 600 IL-6 1200 500 -
Neuroprotective Effects
- There is emerging evidence supporting the neuroprotective effects of this compound. It has been shown to protect neuronal cells from oxidative stress-induced apoptosis in preclinical models.
- Case Study : In a model of oxidative stress induced by hydrogen peroxide, treatment with the compound resulted in a significant reduction in cell death compared to untreated controls.
Pharmacological Insights
-
Mechanism of Action
- The compound is believed to exert its effects through multiple pathways, including modulation of apoptotic signaling pathways and inhibition of specific kinases involved in cancer progression.
- Research Findings : Molecular docking studies indicate favorable binding interactions with targets such as Bcl-2 and Akt, which are critical in regulating cell survival and proliferation.
-
Bioavailability and Metabolism
- Studies on the pharmacokinetics of this compound suggest good oral bioavailability and a favorable metabolic profile, making it a candidate for further development as an oral therapeutic agent.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide involves its interaction with various molecular targets. It can bind to specific enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional distinctions from related acetamide-coumarin hybrids are highlighted below:
Structural Variations in the Coumarin Core
- Substitution Patterns: The target compound features 7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl, whereas describes a 4-methyl-2-oxo-2H-chromen-7-yloxy group. The latter’s oxygen linkage at position 7 (vs. methoxy substitution in the target) reduces steric hindrance and alters electronic properties . details a chromen-4-one derivative with 3-(2-ethoxyphenoxy) and 2-trifluoromethyl substituents, which introduce strong electron-withdrawing effects absent in the target compound .
Acetamide Side Chain Modifications
- Phenyl Group Substitutions :
- The 3,4-dimethoxyphenylethyl group in the target contrasts with the 2-isopropylphenyl group in and the 4-methyl-2-oxo-2H-chromen-7-yl in . These differences impact solubility and receptor-binding affinity .
- lists benzothiazole-linked acetamides (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4-dimethoxyphenyl)acetamide), where the heterocyclic benzothiazole replaces the coumarin core, significantly altering biological activity profiles .
Physicochemical and Crystallographic Properties
- Hydrogen Bonding and Packing: highlights that N-substituted 2-arylacetamides often form dimeric structures via N–H···O hydrogen bonds (R22(10) motifs). The target compound’s 3,4-dimethoxyphenylethyl group may sterically hinder such interactions compared to simpler arylacetamides . reports a crystal structure with a similar 3,4-dimethoxyphenylethyl group, showing monoclinic packing (space group P21/c). This suggests comparable crystallinity for the target compound .
Data Table: Key Structural and Functional Comparisons
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
Molecular Formula : C₁₂H₁₇NO₃
Molecular Weight : 223.2683 g/mol
IUPAC Name : this compound
CAS Registry Number : 6275-29-2
The compound features a chromenone moiety which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through various pathways, including the modulation of Bcl-2 family proteins, which are critical regulators of apoptosis. Studies have shown that structurally similar compounds can effectively inhibit the growth of various cancer cell lines by promoting cell cycle arrest and apoptosis .
- Case Studies : In vitro studies have demonstrated that derivatives of this compound can exhibit IC50 values lower than standard chemotherapeutics like doxorubicin against certain cancer cell lines . For example, a related compound was found to have potent activity against Jurkat cells (a model for T-cell leukemia), suggesting that modifications in the phenyl ring significantly enhance cytotoxicity.
Anti-inflammatory Activity
The chromenone structure is also associated with anti-inflammatory effects:
- Mechanism : The compound may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, leading to reduced inflammation .
- Research Findings : Studies have indicated that compounds with similar structures can significantly reduce inflammation markers in animal models of arthritis .
Structure Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
| Structural Feature | Impact on Activity |
|---|---|
| 3,4-Dimethoxy Group | Enhances lipophilicity and receptor binding affinity |
| Chromenone Moiety | Contributes to anticancer and anti-inflammatory properties |
| Acetamide Group | Potentially increases bioavailability |
Q & A
Q. What synthetic strategies are recommended for preparing N-[2-(3,4-dimethoxyphenethyl)]-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide?
The synthesis typically involves multi-step reactions. A common approach includes:
- Coupling reactions : Reacting a chromen-2-one derivative (e.g., 7-methoxy-4-methyl-2-oxo-2H-chromene-3-acetic acid) with a phenethylamine derivative (e.g., 3,4-dimethoxyphenethylamine) using carbodiimide coupling agents (e.g., EDC·HCl) in the presence of a base like triethylamine .
- Purification : Column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) or recrystallization (e.g., from ethyl acetate) to isolate the acetamide .
- Key challenges : Avoiding hydrolysis of the ester or amide groups during acidic/basic workups.
Q. Which spectroscopic techniques are critical for characterizing this compound?
Essential methods include:
- ¹H/¹³C NMR : To confirm the presence of methoxy groups (δ ~3.8–4.0 ppm), acetamide protons (δ ~6.5–8.0 ppm), and chromen-2-one carbonyl signals (δ ~160–170 ppm) .
- IR spectroscopy : Peaks at ~1650–1700 cm⁻¹ (amide C=O) and ~1720 cm⁻¹ (chromen-2-one C=O) .
- Mass spectrometry (ESI/APCI+) : To verify molecular weight and fragmentation patterns (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .
Q. How can researchers validate the compound’s crystallinity and molecular conformation?
- Single-crystal X-ray diffraction (SCXRD) : Use SHELXL for refinement to resolve bond lengths, angles, and torsional strain in the acetamide linkage and chromen-2-one core .
- Crystallization conditions : Slow evaporation from dichloromethane/methanol mixtures often yields high-quality crystals .
Advanced Research Questions
Q. How can rotational isomers of the acetamide group complicate structural analysis?
The amide bond’s partial double-bond character may lead to cis/trans isomerism, causing split NMR signals or multiple crystal conformers. For example, dihedral angles between the phenethyl and chromen-2-one moieties can vary (e.g., 44.5°–77.5° in analogous structures), necessitating dynamic NMR or variable-temperature crystallography to resolve .
Q. What experimental design considerations are critical for assessing bioactivity (e.g., enzyme inhibition)?
- Target selection : Prioritize enzymes with known interactions with chromen-2-one derivatives (e.g., cyclooxygenase, kinases).
- Assay optimization : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding constants (Kd). Include controls for non-specific binding (e.g., bovine serum albumin) .
- Data interpretation : Address false positives by cross-validating with orthogonal assays (e.g., cellular viability assays) .
Q. How can computational methods complement experimental data for this compound?
- Molecular docking (AutoDock Vina) : Predict binding modes to targets like GPCRs or oxidoreductases, focusing on hydrogen bonds with methoxy groups and the acetamide carbonyl .
- Molecular dynamics (MD) simulations : Assess conformational stability of the phenethyl-chromen-2-one linkage in aqueous/lipid bilayers (e.g., using GROMACS) .
- DFT calculations : Optimize geometry and compute NMR chemical shifts (e.g., Gaussian 16) to validate experimental spectra .
Q. What strategies resolve contradictions between crystallographic and solution-phase data?
- Multi-conformer models : Refine X-ray data with SHELXL using disorder parameters for flexible moieties (e.g., methoxy groups) .
- NMR restraint-guided refinement : Apply NOE-derived distance constraints to reconcile solution and solid-state conformers .
Methodological Challenges
Q. How can researchers optimize reaction yields while minimizing by-products?
- Catalyst screening : Test alternatives to EDC·HCl (e.g., DCC or HATU) to improve coupling efficiency .
- Temperature control : Conduct reactions at 0–5°C to suppress side reactions (e.g., hydrolysis) .
- In-line analytics : Use HPLC-MS to monitor reaction progress and identify intermediates .
Q. What precautions are necessary for handling hygroscopic or light-sensitive intermediates?
Q. How should researchers address discrepancies in biological activity across assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
